Ortho-Ethoxy Substitution Confers >13-Fold Selectivity for ACC2 over ACC1 vs. Methoxyethyl Ether Analogs
The ortho-ethoxy substituent on the phenoxy ring of 2-(2-ethoxyphenoxy)acetamide derivatives establishes a distinct ACC1/ACC2 selectivity profile. In direct comparative studies of alkoxy-substituted acetamide analogs, the ethyl ether variant (containing the 2-ethoxyphenoxy moiety) demonstrated ACC2 IC50 = 119 nM and ACC1 IC50 = 1630 nM, yielding a 13.7-fold selectivity for ACC2 over ACC1 [1]. In contrast, the 2-methoxyethyl ether analog exhibited inverted selectivity with potent ACC1 inhibition (IC50 = 89 nM) and no measurable effect on ACC2 [1]. This quantitative inversion of selectivity—from ACC2-preferring to ACC1-exclusive—highlights the critical role of the specific alkoxy substituent in target engagement.
| Evidence Dimension | Acetyl-CoA carboxylase (ACC) isoform selectivity: ACC2 IC50 vs. ACC1 IC50 |
|---|---|
| Target Compound Data | ACC2 IC50 = 119 nM; ACC1 IC50 = 1630 nM (ethyl ether analog containing 2-ethoxyphenoxy core) |
| Comparator Or Baseline | 2-Methoxyethyl ether analog: ACC1 IC50 = 89 nM; ACC2 IC50 = no measurable effect |
| Quantified Difference | Ethyl ether: ACC2/ACC1 selectivity ratio = 13.7-fold for ACC2. 2-Methoxyethyl ether: ACC1-exclusive inhibition |
| Conditions | Enzymatic inhibition assay; acetyl-CoA carboxylase isoform-specific testing |
Why This Matters
For researchers developing ACC2-selective inhibitors for metabolic disease applications, the 13.7-fold selectivity window provided by the 2-ethoxyphenoxy scaffold is quantitatively distinct from methoxy analogs that target ACC1, directly impacting compound selection for isoform-specific studies.
- [1] ScienceDirect. Acetamide Derivative – ACC1/ACC2 Selectivity Data. Ethyl ether (ACC2 IC50 = 119 nM, ACC1 IC50 = 1630 nM) vs. 2-methoxyethyl ether (ACC1 IC50 = 89 nM, ACC2 no measurable effect). View Source
